molecular formula C20H19F3N2O3S B2475780 (2,3-Dimethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851805-64-6

(2,3-Dimethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

Cat. No. B2475780
CAS RN: 851805-64-6
M. Wt: 424.44
InChI Key: FFXYLHGJVVLKTI-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a trifluoromethyl group, a sulfanyl group, an imidazole ring, and methoxy groups attached to a phenyl ring. Each of these groups contributes to the overall properties of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the phenyl and imidazole rings. The presence of the trifluoromethyl group could introduce steric hindrance and electronic effects that influence the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl, sulfanyl, and methoxy groups, as well as the imidazole ring. These groups could participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group is known to increase the lipophilicity and stability of compounds .

Scientific Research Applications

Antitumor Agents

The synthesis of derivatives based on the structural framework of certain phenylmethanone compounds has been explored for their potential as antitumor agents. For example, derivatives of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester have shown selective cytotoxicity against tumorigenic cell lines, suggesting that similar compounds, including our target molecule, may also exhibit potential as cancer therapeutics (Hayakawa et al., 2004; Hayakawa et al., 2004).

Antioxidant Properties

Research has also explored the antioxidant properties of diphenylmethane derivatives. Bromination and subsequent reactions of bis(3,4-dimethoxyphenyl)methanone have led to the synthesis of compounds with effective antioxidant power, which could suggest a potential area of application for the target compound in oxidative stress-related conditions (Balaydın et al., 2010).

Biological Activities

The synthesis and biological evaluation of N-phenylpyrazolyl aryl methanones derivatives, including those with arylthio/sulfinyl/sulfonyl groups, have shown favorable herbicidal and insecticidal activities. This indicates that structurally similar compounds could be useful in agricultural and pest control applications (Wang et al., 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended for use as a pharmaceutical, it could interact with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and intended use. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include developing more efficient synthesis methods, studying its reactivity, or investigating its potential uses in fields like medicine or materials science .

properties

IUPAC Name

(2,3-dimethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O3S/c1-27-16-8-4-7-15(17(16)28-2)18(26)25-10-9-24-19(25)29-12-13-5-3-6-14(11-13)20(21,22)23/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXYLHGJVVLKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN=C2SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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